REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[C:4]([CH2:10][OH:11])[CH:3]=1.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl>[Br:1][C:2]1[S:6][C:5]2[C:7](=[O:9])[O:11][CH2:10][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(S1)C(=O)O)CO
|
Name
|
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at r.t. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |